molecular formula C8H10O4 B14077474 2,4-Dioxocyclohexyl acetate

2,4-Dioxocyclohexyl acetate

Cat. No.: B14077474
M. Wt: 170.16 g/mol
InChI Key: VEFYQOOBOFRAIZ-UHFFFAOYSA-N
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Description

2,4-Dioxocyclohexyl acetate is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexane, featuring two ketone groups at the 2 and 4 positions and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxocyclohexyl acetate typically involves the reaction of cyclohexane-1,3-dione with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction proceeds as follows: [ \text{Cyclohexane-1,3-dione} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxocyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2,4-Dioxocyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxocyclohexyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a probe for imaging protein sulfenylation, where it reacts with sulfenic acids to form stable adducts . This interaction helps in studying oxidative stress and related cellular processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual ketone and acetate functionalities, which provide versatility in chemical reactions and applications. Its ability to act as a probe for imaging protein sulfenylation sets it apart from other similar compounds.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(2,4-dioxocyclohexyl) acetate

InChI

InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3

InChI Key

VEFYQOOBOFRAIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=O)CC1=O

Origin of Product

United States

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